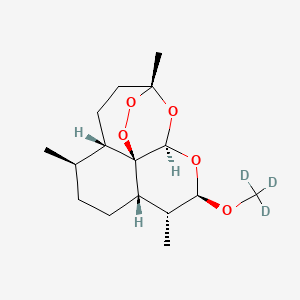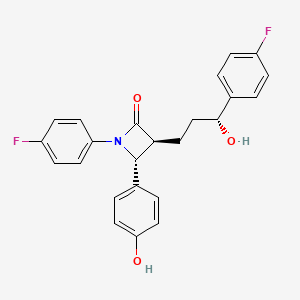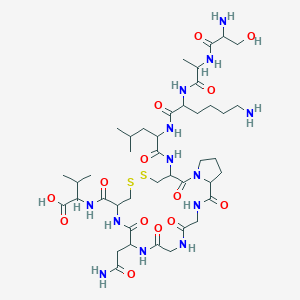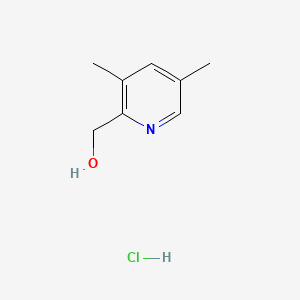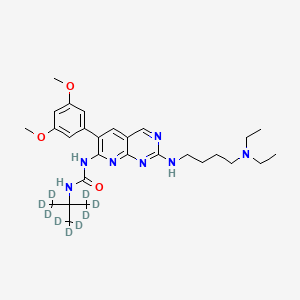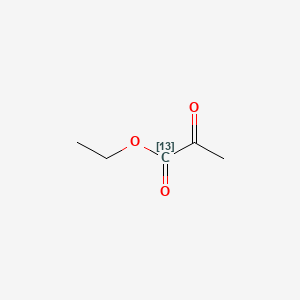![molecular formula C10H19NO4 B586240 (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid CAS No. 153568-33-3](/img/structure/B586240.png)
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 225.314. The purity is usually 95%.
BenchChem offers high-quality (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isotope Effects and Chemical Interactions
- The compound has been studied for its unique isotopic properties and interactions in biological systems. For example, research involving the N-demethylation of tertiary amines by rodent liver homogenates explored the kinetic isotope effects involving deuterium, indicating a significant role in enzymatic processes (Abdel-Monem, 1975). Similarly, the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its deuterium-substituted analogues in F344 rats revealed insights into the biochemical pathways and molecular interactions involved in tumorigenicity (Hecht et al., 1987).
Metabolic Pathways and Biochemical Analysis
- The metabolism of compounds similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid has been a subject of extensive research. Studies on the metabolism of isobutyrate and its derivatives in rats have contributed to understanding the stereospecific dehydrogenation processes and the formation of hydroxymethyl groups in metabolic pathways (Amster & Tanaka, 1980). The examination of metabolic pathways of volatile hydrocarbons in mice, including isobutane, provides insights into the enzymatic conversion processes and the formation of corresponding alcohols and ketones (Tsukamoto et al., 1985).
Diagnostic and Therapeutic Research
- The compound's isotopic properties make it a candidate for diagnostic applications, such as in the development of radiotracers for evaluating fatty acid metabolism in myocardium. A study synthesizing 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid and investigating its potential as a radiotracer for evaluating fatty acid metabolism in myocardium exemplifies such applications (Lee et al., 2008).
Volatile Compounds and Behavioral Studies
- Research has also delved into the behavioral effects of volatile compounds structurally similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid. Studies involving the behavioral response of animals to certain aliphatic acids have provided insights into the communicatory significance of these compounds in species such as rhesus monkeys and other animals (Michael et al., 1977).
Propriétés
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-SSOOLOFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-val-OH-2,3,4,4,4,5,5,5-D8 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

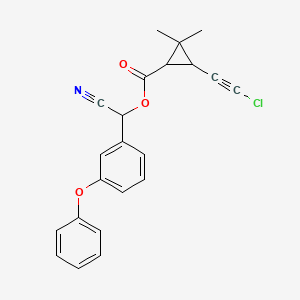
![Isoxazolo[3,2-c][1,4]oxazine-3-carboxaldehyde, hexahydro-, trans- (9CI)](/img/no-structure.png)
